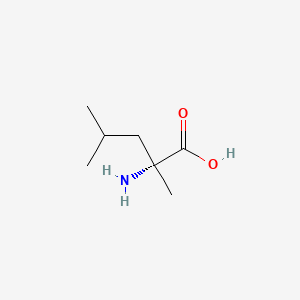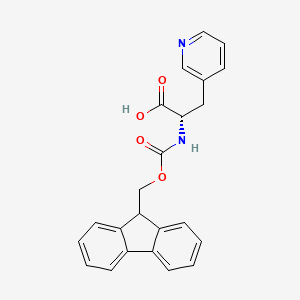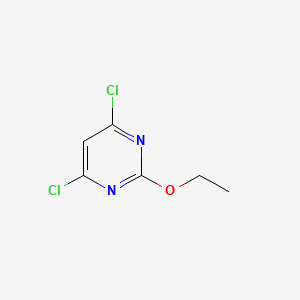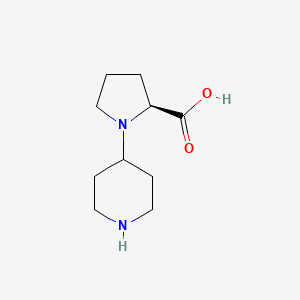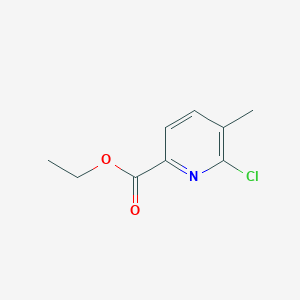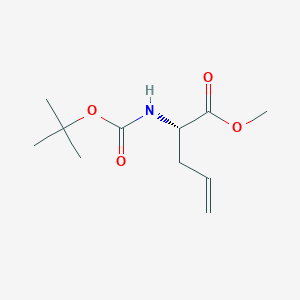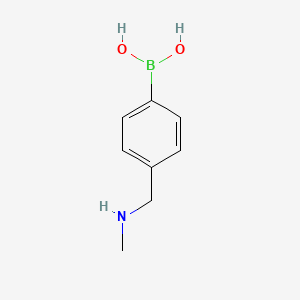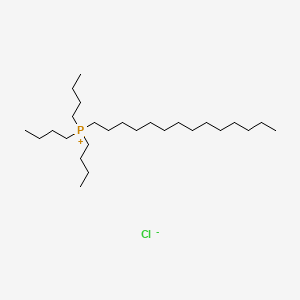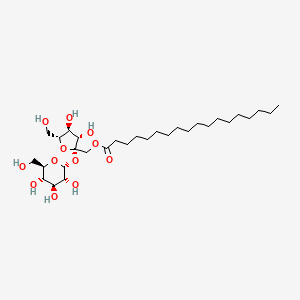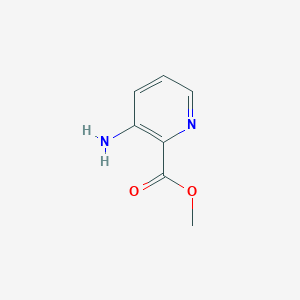
methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate
Overview
Description
Methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate, or MMC, is an organic compound with a unique structure and properties that make it highly useful for a variety of scientific research applications. It is a synthetic compound, meaning it does not occur naturally, and has been used in laboratory experiments for decades in order to study the effects of various compounds on biological systems.
Scientific Research Applications
Synthetic Building Blocks in Chemistry
Methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate and its derivatives are primarily used as key building blocks in synthetic chemistry. These compounds are utilized in the synthesis of various heterocyclic compounds, showcasing their versatility in chemical reactions. For instance, the synthesis of novel indole-benzimidazole derivatives involves the condensation of indole carboxylic acids with substituted o-phenylenediamines, highlighting the compound's role in creating complex molecular structures (Wang et al., 2016).
Functionalization and Derivative Formation
Research has demonstrated the compound's potential in forming a variety of derivatives through functionalization. For example, oxidative heterocyclization and heating of certain derivatives lead to the formation of 1,2,3-selenadiazole and 2,3-dihydro-1,3,4-thiadiazole derivatives, showcasing the compound's reactivity and its ability to form structurally diverse derivatives (Velikorodov et al., 2016).
Prostanoid Synthesis
The compound has been used in the synthesis of prostanoids, a class of naturally occurring compounds with various physiological functions. The synthesis involves intramolecular carbocyclization, leading to the formation of cyclic compounds with specific stereochemical configurations (Valiullina et al., 2019).
Cyclization Reactions
The compound serves as a precursor in intramolecular cyclization reactions, forming complex ring systems such as 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indoles and diethyl 4-hydroxyquinoline-2,3-dicarboxylate. These reactions highlight the compound's importance in synthesizing biologically relevant structures (Kaptı et al., 2016).
Spectroscopic and Computational Studies
Extensive spectroscopic and computational studies on derivatives of the compound, like methyl 5-methoxy-1H-indole-2-carboxylate, provide insights into its electronic nature, reactivity, and potential applications in developing biologically active molecules. These studies involve profiling using FT-IR, FT-Raman, UV, and NMR spectroscopy, alongside computational methods like DFT (Almutairi et al., 2017).
properties
IUPAC Name |
methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-17-11(15)7-9-8-5-3-4-6-10(8)14-12(9)13(16)18-2/h3-6,14H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWHLOFDTYAJEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(NC2=CC=CC=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


